4-(o-Tolylthio)butan-2-one
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Overview
Description
4-(o-Tolylthio)butan-2-one is an organic compound with the molecular formula C11H14OS. It is a ketone with a thioether functional group, making it a versatile intermediate in organic synthesis. This compound is known for its applications in various chemical reactions and its role in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(o-Tolylthio)butan-2-one typically involves the reaction of o-tolylthiol with butan-2-one under specific conditions. One common method is the nucleophilic substitution reaction where o-tolylthiol reacts with an appropriate halogenated butan-2-one derivative in the presence of a base. The reaction conditions often include solvents like tetrahydrofuran (THF) and catalysts such as zinc or titanium compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(o-Tolylthio)butan-2-one undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary alcohols.
Substitution: Compounds with different functional groups replacing the thioether.
Scientific Research Applications
4-(o-Tolylthio)butan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(o-Tolylthio)butan-2-one involves its interaction with specific molecular targets. The thioether and ketone functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybutan-2-one: A ketone with a hydroxyl group, used in different chemical reactions and applications.
o-Tolyl benzonitrile: Another compound with an o-tolyl group, used in the synthesis of pharmaceuticals.
Butan-2-one:
Uniqueness
4-(o-Tolylthio)butan-2-one is unique due to its combination of a thioether and ketone functional group, which provides distinct reactivity and versatility in organic synthesis. This makes it a valuable intermediate for creating more complex molecules with specific properties .
Properties
Molecular Formula |
C11H14OS |
---|---|
Molecular Weight |
194.30 g/mol |
IUPAC Name |
4-(2-methylphenyl)sulfanylbutan-2-one |
InChI |
InChI=1S/C11H14OS/c1-9-5-3-4-6-11(9)13-8-7-10(2)12/h3-6H,7-8H2,1-2H3 |
InChI Key |
JOIKFAHOSVWZCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1SCCC(=O)C |
Origin of Product |
United States |
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